

# ER-851 specificity compared to previous generation inhibitors

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Compound of Interest		
Compound Name:	ER-851	
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## ER-851: A New Era of Specificity in AXL Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that maximize efficacy while minimizing off-target effects. One such promising target is the AXL receptor tyrosine kinase, a key player in tumor proliferation, survival, metastasis, and the development of therapeutic resistance. This guide provides a comprehensive comparison of **ER-851**, a next-generation AXL inhibitor, with its predecessors, highlighting its superior specificity through supporting experimental data.

### Introduction to AXL Inhibition

The AXL signaling pathway is a critical regulator of cellular processes that, when dysregulated, contributes to the aggressive nature of various cancers.[1] Inhibition of this pathway has emerged as a promising therapeutic strategy. Early generation AXL inhibitors, while demonstrating anti-tumor activity, often suffered from a lack of specificity, leading to off-target effects and limiting their therapeutic window. **ER-851** has been developed to overcome these limitations, offering a more precise and potent inhibition of the AXL kinase.

## **Comparative Specificity of AXL Inhibitors**



The cornerstone of a successful targeted therapy lies in its specificity. The following tables summarize the inhibitory activity of **ER-851** in comparison to previous generation AXL inhibitors, bemcentinib, cabozantinib, and foretinib.

Table 1: Biochemical Potency Against AXL and Related Kinases

Inhibitor	AXL IC50 (nM)	Mer IC50 (nM)	TYRO3 IC50 (nM)	Fold Selectivity (AXL vs. Mer)
ER-851	5.2	190	N/A	>35
Bemcentinib (BGB324)	14	>700	>1400	>50
Cabozantinib	7	N/A	N/A	N/A
Foretinib	N/A	N/A	N/A	N/A

Data for **ER-851** and Bemcentinib from preclinical studies. Cabozantinib is a multi-kinase inhibitor with activity against AXL. N/A indicates data not readily available in a comparable format.

Table 2: Selectivity Profile Against a Broader Kinase Panel

While head-to-head kinome scan data for a direct comparison is not publicly available, individual studies highlight the distinct selectivity profiles of these inhibitors.

Inhibitor	Primary Targets	Key Off-Targets
ER-851	AXL	Minimal off-target activity reported
Bemcentinib (BGB324)	AXL	Mer, TYRO3 (at higher concentrations)
Cabozantinib	VEGFR2, MET, RET, AXL	KIT, FLT3, TIE2
Foretinib	MET, VEGFR2, AXL	RON, FGFR2

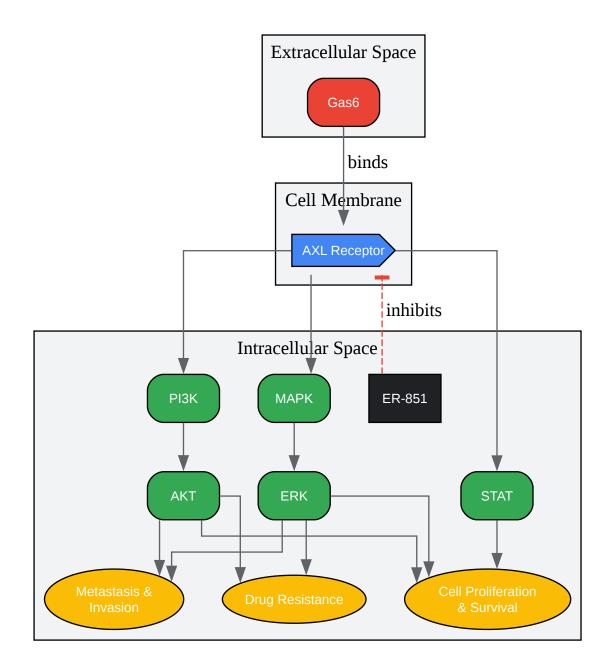


**ER-851** demonstrates a significant leap forward in terms of specificity. Its high potency against AXL, coupled with a markedly lower affinity for the closely related kinase Mer, underscores its targeted mechanism of action. In contrast, previous generation inhibitors like cabozantinib and foretinib exhibit a multi-kinase inhibition profile, which can contribute to a broader range of biological effects and potential off-target toxicities. Bemcentinib, while more selective than the multi-kinase inhibitors, still shows some activity against other TAM family kinases.

## **Signaling Pathways and Experimental Workflows**

To provide a clearer understanding of the biological context and the methodologies used to assess inhibitor specificity, the following diagrams illustrate the AXL signaling pathway and a general workflow for an in vitro kinase inhibition assay.

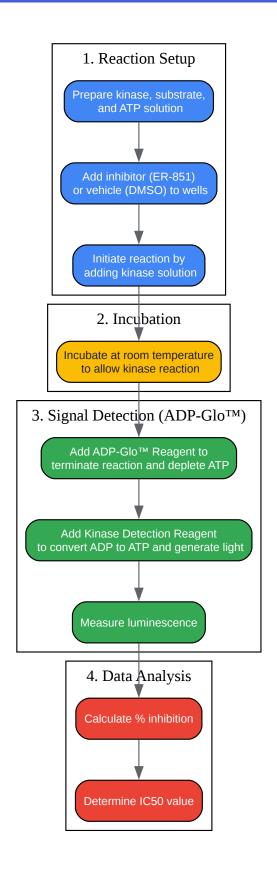




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AXL Signaling Pathway and Point of Inhibition by ER-851.





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Workflow for an In Vitro Kinase Inhibition Assay.



## **Experimental Protocols**

A detailed understanding of the experimental methodology is crucial for the interpretation of inhibitor specificity data. The following is a representative protocol for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ER-851** against AXL kinase.

#### Materials:

- Recombinant human AXL kinase
- · AXL-specific substrate peptide
- ER-851
- ATP (Adenosine triphosphate)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white opaque assay plates
- Luminometer

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of ER-851 in 100% DMSO.
  - Perform a serial dilution of the ER-851 stock solution in Kinase Assay Buffer to achieve the
    desired concentration range for testing. The final DMSO concentration in the assay should
    be kept constant and typically below 1%.
- Assay Plate Setup:



- Add the serially diluted ER-851 or vehicle control (DMSO in Kinase Assay Buffer) to the appropriate wells of a 384-well plate.
- Prepare the enzyme solution by diluting the recombinant AXL kinase stock in Kinase Assay Buffer.
- Add the diluted enzyme solution to each well containing the inhibitor or vehicle.
- Kinase Reaction Initiation and Incubation:
  - Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for AXL kinase.
  - Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
  - Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes).
- Signal Detection:
  - After incubation, allow the plate to equilibrate to room temperature.
  - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
  - Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
  - Measure the luminescence of each well using a plate reader.
  - Calculate the percentage of inhibition for each ER-851 concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
  - Plot the percent inhibition against the logarithm of the ER-851 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



### Conclusion

**ER-851** represents a significant advancement in the development of AXL inhibitors, demonstrating superior specificity compared to its predecessors. This heightened selectivity is crucial for minimizing off-target effects and potentially widening the therapeutic index, offering a more favorable safety profile in clinical applications. The data presented in this guide, supported by detailed experimental protocols, provides a clear rationale for the continued investigation of **ER-851** as a promising targeted therapy for AXL-driven malignancies. Further head-to-head kinome-wide profiling will be instrumental in fully elucidating the superior specificity of **ER-851** and solidifying its position as a best-in-class AXL inhibitor.

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## References

- 1. benchchem.com [benchchem.com]
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